molecular formula C14H10ClNO B7848667 4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile

4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B7848667
M. Wt: 243.69 g/mol
InChI Key: RHLFQKJNCYXTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile is a chemical compound characterized by a biphenyl core with a chlorine atom at the 4' position, a methoxy group at the 6 position, and a carbonitrile group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of the biphenyl core is coupled with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions include the use of a base, such as sodium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acidic conditions.

  • Reduction: Lithium aluminum hydride, hydrogen gas, and a metal catalyst.

  • Substitution: Nucleophiles like sodium azide or iodide ions, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4'-Chloro-6-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

  • Reduction: 4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-amine.

  • Substitution: 4'-Iodo-6-methoxy-[1,1'-biphenyl]-3-carbonitrile.

Scientific Research Applications

4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It can be used in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological activities. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4'-Chloro-6-methoxy-[1,1'-biphenyl]-2-carbonitrile

  • 4'-Chloro-6-methoxy-[1,1'-biphenyl]-4-carbonitrile

  • 4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Uniqueness: 4'-Chloro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile is unique due to its specific arrangement of substituents on the biphenyl core, which can influence its chemical reactivity and biological activity. This arrangement may lead to different interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-17-14-7-2-10(9-16)8-13(14)11-3-5-12(15)6-4-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLFQKJNCYXTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.